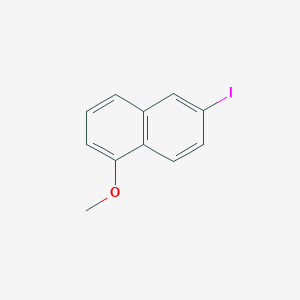

6-Iodo-1-methoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTZNJINEGWMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514523 | |

| Record name | 6-Iodo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128542-49-4 | |

| Record name | 6-Iodo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties of 6 Iodo 1 Methoxynaphthalene

The preparation of 6-Iodo-1-methoxynaphthalene can be achieved through several synthetic routes. One common method involves the iodination of 1-methoxynaphthalene (B125815). acs.orgacs.org The directing effect of the methoxy (B1213986) group favors substitution at the 4-position (para) and 2-position (ortho). To obtain the 6-iodo isomer, a multi-step synthesis is often necessary, potentially starting from a precursor that already has the desired substitution pattern. For instance, a process starting from 1-acylaminonaphthalene-6-sulphonic acid can be converted to 1-iodo-6-methoxynaphthalene (B1625166) through several stages. google.com

Another approach involves the Sandmeyer reaction, starting from an appropriately substituted amino-naphthalene derivative. google.com The specific conditions of the reaction, including the choice of solvent, temperature, and iodinating agent, are crucial for achieving a good yield and purity of the desired product.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 63469-49-8 synchem.defluorochem.co.uk |

| Molecular Formula | C₁₁H₉IO synchem.defluorochem.co.uk |

| Molecular Weight | 284.09 g/mol synchem.de |

| Purity | 95% synchem.de, 98% fluorochem.co.uk |

| Canonical SMILES | COc1ccc2c(I)cccc2c1 fluorochem.co.uk |

| InChI Key | VTKUZDGYOXDPNT-UHFFFAOYSA-N fluorochem.co.uk |

Reactivity and Mechanistic Investigations of 6 Iodo 1 Methoxynaphthalene

Cross-Coupling Reactions as Strategic Synthetic Transformations

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures. 6-Iodo-1-methoxynaphthalene, as an aryl iodide, is an excellent substrate for these transformations due to the high reactivity of the C–I bond.

The Suzuki–Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction provides a direct route to a variety of 6-aryl-1-methoxynaphthalene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand. The choice of ligand is crucial for stabilizing the catalyst and promoting efficient reaction. Ligands such as SPhos and XPhos are effective for coupling a range of aryl halides. nih.gov The presence of a base, such as potassium carbonate (K₂CO₃), is essential for the activation of the organoboron reagent. nih.gov While direct studies on this compound are specific, analogous reactions with similar structures like 1-iodo-2-methoxynaphthalene (B1296216) and various arylboronic acids demonstrate the feasibility and general conditions for such transformations. chinesechemsoc.org Sterically hindered substrates can also be successfully coupled, although they may require modified conditions or longer reaction times to achieve high yields. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Aryl Iodide | Organoboron Reagent | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Iodo-2-methoxynaphthalene | 1-Naphthylboronic acid | Pd(OAc)₂ / Chiral Diamine Ligand | KF | Toluene | High | chinesechemsoc.org |

| 4-Chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 95% | nih.gov |

| 1-Fluoro-3-iodobenzene | Phenyl-1,4-diboronic acid bis-pinacol ester | Pd(PPh₃)₄ | Ag₂CO₃ | Benzene | Quantitative | researchgate.net |

The Heck reaction enables the arylation of alkenes, providing a powerful method for olefination and the synthesis of substituted styrenes. In this reaction, the aryl group from an aryl halide, such as this compound, is transferred to an alkene under palladium catalysis. This transformation is instrumental in producing compounds like Naproxen from the related 2-bromo-6-methoxynaphthalene (B28277) and ethylene. cdnsciencepub.comrug.nlresearchgate.netscispace.com

The reaction typically involves a palladium catalyst, a base (like triethylamine), and a suitable solvent. acs.org For highly reactive substrates like aryl iodides, ligandless catalysts such as Pd(OAc)₂ can be effective. scispace.com The regioselectivity of the Heck reaction is a key consideration; with electron-deficient alkenes, arylation usually occurs at the β-position. rug.nl The reaction can be used for both simple olefination (e.g., with acrylates) and for more complex alkylations, depending on the structure of the alkene coupling partner. nih.gov

Table 2: Examples of Heck Reaction Conditions with Naphthalene (B1677914) Derivatives

| Substrate | Alkene | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene | Ethylene | Pd catalyst | N/A | N/A | Vinylation (precursor to Naproxen) | cdnsciencepub.comrug.nlscispace.com |

| Methyl 2-iodobenzoate | Allylic alcohol | Pd(OAc)₂ (ligandless) | Et₃N | CH₃CN | Ketone formation | scispace.com |

| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | GVL | Stilbene formation | acs.org |

Beyond the classical Suzuki and Heck reactions, this compound is a substrate for other advanced palladium-catalyzed transformations. One notable example is the cross-electrophile coupling, which pairs two different electrophiles, such as an aryl iodide and an alkyl chloride, in a reductive coupling process. nih.govrsc.org In a unique cascade reaction, the methoxy (B1213986) group of iodo-alkoxyarenes can act as a mediator for C–H activation. nih.govrsc.org This allows for an initial cross-electrophile coupling at the C-I bond, followed by a subsequent C-H alkylation at the position ortho to the methoxy group. While specifically demonstrated for 2-iodo-1-methoxynaphthalene, this principle highlights a potential dual reactivity pathway for the 6-iodo isomer. nih.govrsc.org

This cascade process provides an innovative method for synthesizing highly substituted phenol (B47542) derivatives. rsc.org The reaction mechanism involves the formation of a palladacycle intermediate through C–H activation of the methoxy group, which then facilitates the coupling with the alkyl halide. nih.govrsc.org

The success of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle involving three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide (Ar-I) to a low-valent palladium(0) complex (Pd⁰L₂). acs.org This step involves the cleavage of the C–I bond and the formation of a square planar palladium(II) intermediate (Ar-PdII(I)L₂). For aryl iodides like this compound, this step is generally fast and efficient. acs.org

Reductive Elimination : The final step is reductive elimination, where the two organic groups (Ar and R) on the palladium(II) center couple to form the new C–C bond. nih.govrsc.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. This process is generally facile and irreversible, driving the reaction towards the product. nih.govrsc.org

In the Heck reaction, the transmetalation step is replaced by migratory insertion of the alkene into the Ar-Pd bond, followed by β-hydride elimination to release the olefinated product and a hydrido-palladium complex, which is then converted back to the active Pd(0) catalyst by the base.

Reactions at the Iodine Substituent for Derivatization

The iodine atom on the naphthalene ring is a versatile handle for various chemical transformations beyond palladium catalysis. It can be a site for metal-halogen exchange to generate organolithium or Grignard reagents, which can then react with a wide range of electrophiles.

Furthermore, the iodine can participate in the formation of hypervalent iodine reagents. For instance, oxidative iodination of activated aromatics is a common method, and conversely, iodoarenes can be converted into diaryliodonium salts. sciforum.netbris.ac.uk These salts are themselves valuable arylating agents in transition-metal-free coupling reactions. acs.org Additionally, the C-I bond can be subject to reductive cleavage under specific conditions.

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) is generally considered robust, but it can direct or participate in certain reactions. Its electron-donating nature activates the naphthalene ring towards electrophilic aromatic substitution, typically directing incoming electrophiles to the ortho and para positions. For example, the halogenation of 1-methoxynaphthalene (B125815) can be directed to the 4-position. acs.org

In more advanced catalytic systems, the C-O bond of the methoxy group can be cleaved. Nickel-catalyzed cross-coupling reactions have been developed that use aryl ethers as electrophiles, effectively replacing the methoxy group with other functionalities. orgsyn.orgacs.org This represents a significant expansion of the synthetic utility of methoxy-substituted arenes. As mentioned previously, the methoxy group can also act as a directing group in palladium-catalyzed C-H activation/functionalization reactions, enabling the introduction of substituents at adjacent positions. nih.govrsc.org

Oxidation Reactions for the Formation of Quinones or Related Compounds

The oxidation of electron-rich aromatic compounds, including methoxynaphthalene derivatives, is a fundamental transformation in organic synthesis, providing access to valuable quinone structures. These quinones are prevalent in biologically active natural products and serve as versatile intermediates in medicinal chemistry. scispace.com While direct oxidation of this compound to a quinone is not extensively detailed in the provided search results, the oxidation of similar electron-rich arenes provides insight into potential synthetic strategies.

A common approach for the oxidation of phenols and their derivatives to quinones involves the use of various oxidizing agents. scispace.com For instance, the oxidation of 1-naphthol (B170400) to naphthoquinone can be achieved with high yield using a urea-hydrogen peroxide (UHP) system in hexafluoroisopropanol (HFIP). scispace.com This method is presented as an environmentally benign option for synthesizing quinones. scispace.com The proposed mechanism for this type of reaction involves the nucleophilic attack of the electron-rich arene on activated hydrogen peroxide, leading to an intermediate that is further oxidized to the corresponding quinone. scispace.com

In the context of substituted naphthalenes, hypervalent iodine reagents are also effective oxidants. For example, the oxidation of benzo[a]pyren-1-ol and benzo[a]pyren-3-ol to their respective diones has been accomplished using bis(trifluoroacetoxy)iodobenzene (BTI). nih.gov Another hypervalent iodine reagent, o-iodoxybenzoic acid (IBX), has been used to oxidize other benzo[a]pyrene (B130552) derivatives to diones. nih.gov These examples highlight the utility of hypervalent iodine compounds in the oxidation of complex aromatic systems to quinones.

The table below summarizes relevant oxidation reactions of naphthalene derivatives, which can serve as a reference for the potential oxidation of this compound.

| Substrate | Oxidizing Agent | Product | Yield | Reference |

| 1-Naphthol | UHP/HFIP | Naphthoquinone | Good | scispace.com |

| Benzo[a]pyren-1-ol | BTI | Benzo[a]pyren-1,6-dione | Not Specified | nih.gov |

| Benzo[a]pyren-3-ol | BTI | Benzo[a]pyren-3,6-dione | Not Specified | nih.gov |

It is important to note that the presence of the iodine atom and the methoxy group in this compound will influence the reactivity and regioselectivity of the oxidation reaction. The electron-donating methoxy group activates the naphthalene ring towards oxidation, while the iodo group may also direct the outcome of the reaction.

Demethylation Strategies to Yield Phenolic Naphthalene Derivatives

The conversion of methoxynaphthalenes to their corresponding hydroxynaphthalenes (naphthols) is a crucial transformation in organic synthesis, as the phenolic group offers a site for further functionalization. A common method for demethylation involves the use of boron tribromide (BBr3). For instance, the demethylation of 1-iodo-8-methoxynaphthalene (B8662483) to 8-iodonaphthalen-1-ol has been successfully achieved using BBr3 in dichloromethane (B109758) at low temperatures, with the reaction mixture gradually warming to room temperature. pitt.edu This procedure resulted in the isolation of the desired naphthol. pitt.edu

Another example of demethylation is observed during the Wolff-Kishner reduction of 1-acetyl-6-ethyl-2-methoxynaphthalene, where simultaneous reduction of the acetyl group and demethylation of the methoxy ether occurred, yielding 1,6-diethyl-2-naphthol. dss.go.th This indicates that under certain reductive conditions, demethylation can accompany other transformations.

The following table presents examples of demethylation reactions on methoxynaphthalene derivatives.

| Starting Material | Reagent(s) | Product | Reference |

| 1-Iodo-8-methoxynaphthalene | BBr3 in CH2Cl2 | 8-Iodonaphthalen-1-ol | pitt.edu |

| 1-Acetyl-6-ethyl-2-methoxynaphthalene | Wolff-Kishner reaction conditions | 1,6-Diethyl-2-naphthol | dss.go.th |

These examples demonstrate that demethylation is a feasible and important reaction for modifying methoxynaphthalene scaffolds, including those bearing an iodo substituent. The choice of demethylating agent and reaction conditions is critical to achieve the desired phenolic naphthalene derivative.

Further Functionalization of the Methoxy Moiety

While demethylation is a primary transformation, the methoxy group of 1-methoxynaphthalene derivatives can also be involved in or influence other functionalization reactions. The methoxy group is a key structural feature in many organic compounds and can direct the regioselectivity of various transformations. goong.com

For instance, in the context of electrophilic bromination of brominated 1-methoxynaphthalene derivatives, the methoxy group, along with other substituents, dictates the position of further bromination. researchgate.nettubitak.gov.tr The electronic and steric properties of the methoxy group play a significant role in determining the outcome of these reactions. researchgate.nettubitak.gov.tr

Furthermore, the methoxy group can be retained during cross-coupling reactions, allowing for the introduction of new substituents at other positions of the naphthalene ring. For example, 2-bromo-6-methoxynaphthalene can be functionalized with 3-butyn-2-ol (B105428) via a palladium(0) and copper(I) catalyzed organometallic reaction to produce 4-(6-methoxy-2-naphthyl)-butyn-2-ol. google.com This highlights that the methoxy group can be a stable entity under certain catalytic conditions, enabling selective functionalization at other sites.

In some cases, the methoxy group can be displaced. For example, treatment of a tetrabromonaphthalene derivative with sodium methoxide (B1231860) in the presence of copper iodide led to the formation of a tetramethoxide product through nucleophilic substitution. tubitak.gov.tr This indicates that under specific conditions, the methoxy group can be introduced onto the naphthalene ring.

The reactivity of the methoxy group itself is generally limited to cleavage (demethylation) or its influence on the reactivity of the aromatic ring. Direct functionalization of the methyl group of the methoxy moiety is less common but can be achieved under specific oxidative or radical conditions, which are not detailed in the provided search results for this compound.

Regioselectivity and Stereoselectivity in Chemical Transformations

Analysis of Electronic and Steric Directing Effects

The regioselectivity of chemical transformations involving this compound is governed by the interplay of electronic and steric effects of the substituents on the naphthalene ring. The methoxy group (-OCH3) is a strong electron-donating group through resonance and an electron-withdrawing group through induction. ggckondagaon.in Conversely, the iodo group (-I) is an electron-withdrawing group via induction and a weak electron-donating group through resonance. ggckondagaon.in

In electrophilic aromatic substitution reactions, the activating, ortho-, para-directing effect of the methoxy group is dominant. For instance, the iodination of 1-methoxynaphthalene with N-iodo sulfoximines in acetic acid occurs selectively at the 4-position, yielding 1-iodo-4-methoxynaphthalene (B11841820) in high yield. acs.orgresearchgate.net This is consistent with the strong activating nature of the methoxy group directing the incoming electrophile to the para position. Similarly, the Friedel-Crafts acetylation of 6-ethyl-2-methoxynaphthalene occurs at the 1-position, which is ortho to the methoxy group and activated by it. dss.go.th

Steric hindrance can also play a crucial role in determining the regioselectivity. In the case of ortho-lithiation of 1-methoxynaphthalene, the presence of bulky substituents can direct metallation to a less hindered position. thieme-connect.com While not specific to this compound, this principle would apply, with the iodo group at the 6-position potentially influencing the approach of reagents to the adjacent positions.

In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the iodo group would activate the ring towards attack, but the positions susceptible to attack would depend on the specific reaction conditions and the ability of the ring to stabilize the intermediate Meisenheimer complex.

The following table summarizes the directing effects of the methoxy group in electrophilic substitution reactions of methoxynaphthalene derivatives.

| Substrate | Reagent | Position of Substitution | Key Directing Group | Reference |

| 1-Methoxynaphthalene | N-Iodo sulfoximine/AcOH | 4 | -OCH3 (para-directing) | acs.orgresearchgate.net |

| 6-Ethyl-2-methoxynaphthalene | Acetyl chloride/AlCl3 | 1 | -OCH3 (ortho-directing) | dss.go.th |

Impact of Catalyst and Ligand Design on Reaction Selectivity

The design of catalysts and ligands is paramount in controlling the regioselectivity and stereoselectivity of metal-catalyzed reactions involving this compound. In cross-coupling reactions, such as the Suzuki-Miyaura reaction, the choice of the palladium catalyst and the associated ligands can significantly influence the reaction's efficiency and selectivity. researchgate.net

In rhodium-catalyzed [2+2+2] cycloaddition reactions, the modification of ligands around the rhodium center allows for the tuning of reactivity and selectivity. mdpi.com While not directly demonstrated with this compound, this principle is broadly applicable. The steric and electronic properties of the ligands can influence the coordination of the substrates and the subsequent bond-forming steps, thereby controlling the regiochemistry and stereochemistry of the resulting cyclic products. mdpi.com

Furthermore, in copper-catalyzed C-H functionalization reactions of 1-methoxynaphthalene, theoretical studies have shown that the steric effect of the methoxy group can influence the transition state energies for ortho- versus para-functionalization. mdpi.com The presence of specific ligands can modulate these energy barriers, thus controlling the regioselectivity of the C-H activation process. mdpi.com

The following table provides examples of how catalyst and ligand systems can influence the outcome of reactions with substituted naphthalenes.

| Reaction Type | Substrate | Catalyst/Ligand System | Observed Effect on Selectivity/Reactivity | Reference |

| Suzuki-Miyaura Coupling | 2-Bromo-6-methoxynaphthalene | Palladium complexes | High conversion and yield | researchgate.net |

| C-H Functionalization | 1-Methoxynaphthalene | Copper/Ligand | Steric effects of the methoxy group influence regioselectivity | mdpi.com |

| [2+2+2] Cycloaddition | General Unsaturated Substrates | Rhodium/Phosphine Ligands | Ligands tune reactivity and selectivity | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Interpretation of Vibrational Band AssignmentsSpecific IR and Raman spectra, along with their corresponding vibrational band assignments for 6-Iodo-1-methoxynaphthalene, are not documented in the searched scientific databases.

Further empirical research and publication of the findings are required before a detailed spectroscopic profile of this compound can be accurately reported.

Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED)

NCA is a computational method that correlates the vibrational frequencies obtained from infrared (IR) and Raman spectroscopy with specific molecular motions. This analysis requires the definition of a set of internal coordinates (bond stretches, angle bends, and torsions) and a force field that describes the potential energy of the molecule as a function of these coordinates. The PED then allows for the quantitative assignment of each normal mode of vibration to the contributing internal coordinates.

For this compound, the vibrational modes can be broadly categorized as those associated with the naphthalene (B1677914) ring, the methoxy (B1213986) group, and the iodine substituent.

Naphthalene Ring Vibrations: These include C-H stretching, C-C stretching, in-plane and out-of-plane ring deformation modes. The substitution pattern will influence the frequencies of these modes compared to unsubstituted naphthalene.

Methoxy Group Vibrations: The methoxy group will exhibit characteristic vibrations, including symmetric and asymmetric C-H stretching of the methyl group, O-CH3 stretching, and rocking modes.

Iodine Substituent Vibrations: The C-I stretching and bending vibrations are expected at low frequencies due to the heavy mass of the iodine atom.

A theoretical NCA and PED analysis would provide a detailed assignment of the experimental IR and Raman spectra. The table below presents a hypothetical assignment of key vibrational modes for this compound based on known data for related compounds like 1-methoxynaphthalene (B125815) and other halogenated naphthalenes. nist.govnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the naphthalene ring. |

| Asymmetric CH₃ Stretch | 2980 - 2950 | Asymmetric stretching of the C-H bonds in the methoxy group. |

| Symmetric CH₃ Stretch | 2850 - 2820 | Symmetric stretching of the C-H bonds in the methoxy group. |

| C-C Ring Stretch | 1650 - 1450 | Stretching vibrations of the carbon-carbon bonds within the naphthalene ring. |

| CH₃ Bending | 1470 - 1440 | Bending vibrations of the methyl group. |

| In-plane C-H Bending | 1300 - 1000 | Bending of the C-H bonds within the plane of the naphthalene ring. |

| O-CH₃ Stretch | 1270 - 1230 | Stretching of the ether linkage. |

| Out-of-plane C-H Bending | 900 - 700 | Bending of the C-H bonds out of the plane of the naphthalene ring. |

| C-I Stretch | 600 - 500 | Stretching of the carbon-iodine bond. |

This table is predictive and based on data for analogous compounds. Experimental verification is required.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uklibretexts.org For this compound (C₁₁H₉IO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways, driven by the relative stability of the resulting fragments. libretexts.orgmiamioh.edu The presence of the iodine atom, the methoxy group, and the aromatic naphthalene core dictates the fragmentation behavior.

A plausible fragmentation pathway would involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.

Loss of a formyl radical (•CHO): Cleavage of the methoxy group could lead to the loss of a formyl radical, producing a fragment at [M-29]⁺.

Loss of an iodine atom (•I): The C-I bond is relatively weak and can cleave to produce a fragment at [M-127]⁺. The presence of a peak at m/z 127 would correspond to the iodine cation (I⁺). libretexts.org

Loss of a methyl iodide molecule (CH₃I): A rearrangement followed by elimination could lead to the loss of methyl iodide, resulting in a fragment at [M-142]⁺.

The following table outlines the predicted major fragments for this compound.

| Fragment Ion | m/z (predicted) | Identity |

| [C₁₁H₉IO]⁺ | 284 | Molecular Ion (M⁺) |

| [C₁₀H₆IO]⁺ | 269 | [M - CH₃]⁺ |

| [C₁₀H₈I]⁺ | 255 | [M - CHO]⁺ |

| [C₁₁H₉O]⁺ | 157 | [M - I]⁺ |

| I⁺ | 127 | Iodine cation |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation |

This table represents predicted fragmentation patterns. The relative intensities of these peaks would depend on the ionization energy and the specific mass spectrometer conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Aromatic compounds like naphthalene and its derivatives exhibit characteristic UV-Vis spectra due to their conjugated π-electron systems.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands, primarily arising from π → π* transitions within the naphthalene ring system. The positions and intensities of these bands are influenced by the substituents.

The methoxy group (-OCH₃) is an auxochrome, which generally causes a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and can increase the intensity of the absorption bands.

The iodo group (-I) can also induce a red shift due to its ability to participate in resonance and its inductive effects.

Based on data for 1-methoxynaphthalene and other substituted naphthalenes, the UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit absorption maxima in the regions detailed in the table below. nist.govresearchgate.net

| Electronic Transition | Approximate λmax (nm) | Description |

| ¹Lₐ ← ¹A | ~280-300 | A moderately intense band associated with the naphthalene π-system. |

| ¹Bₐ ← ¹A | ~220-240 | An intense band at shorter wavelengths. |

These values are estimations based on related compounds and would need to be confirmed by experimental measurement.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound has not been found in the searched crystallographic databases, we can infer expected structural features based on the known structures of related naphthalene derivatives. crystallography.netnih.govmdpi.comcrystallography.net

A successful X-ray crystallographic analysis of this compound would yield a detailed structural model, from which the following parameters could be precisely measured:

Bond Lengths: The C-I, C-O, O-C, and the various C-C and C-H bond lengths within the naphthalene ring and methoxy group.

Bond Angles: The angles between atoms, such as the C-C-I, C-C-O, and C-O-C angles, as well as the internal angles of the naphthalene ring.

Torsional Angles: These describe the conformation of the methoxy group relative to the naphthalene ring.

Crystal Packing: The analysis would reveal how the molecules are arranged in the unit cell, including any intermolecular interactions such as π-π stacking or halogen bonding.

The table below presents expected crystallographic parameters for this compound, based on typical values for similar organic molecules.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-I Bond Length | ~2.10 Å |

| C-O (aromatic) Bond Length | ~1.36 Å |

| O-C (methyl) Bond Length | ~1.42 Å |

| Naphthalene Ring C-C Bond Lengths | ~1.36 - 1.42 Å |

These parameters are illustrative and would require experimental determination from a single crystal X-ray diffraction study.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ggckondagaon.in It is widely applied to predict molecular geometries, energies, and reactivity indices. ggckondagaon.innih.gov

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 6-Iodo-1-methoxynaphthalene, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to determine the precise bond lengths, bond angles, and dihedral angles of its lowest energy state. nih.govrsc.org

These calculations would reveal the extent of planar distortion in the naphthalene (B1677914) ring system caused by the steric bulk of the iodine and methoxy (B1213986) groups. While naphthalene itself is planar, the substituents can cause slight puckering. The energetic profile can be explored by calculating the total energy of different conformations, providing insight into the molecule's stability. In a study on 1-methoxynaphthalene (B125815), the B3LYP/6-31G(d,p) basis set was used for full geometry optimization, assuming a C_s point group symmetry. semanticscholar.org

Table 1: Illustrative Optimized Geometrical Parameters for a Methoxy-substituted Naphthalene Derivative (Calculated via DFT) Note: This table is illustrative. Actual values for this compound would require specific calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-I Bond Length | ~2.10 |

| C-O Bond Length | ~1.36 |

| O-CH₃ Bond Length | ~1.43 |

| C-C (Aromatic) | ~1.37 - 1.42 |

| ∠C-C-I Angle | ~121.0 |

DFT is particularly powerful for modeling chemical reactions. It can be used to locate the transition state—the highest energy point along a reaction coordinate—and calculate the activation energy, which determines the reaction rate. For instance, the mechanism of electrophilic iodination of a methoxynaphthalene can be mapped. researchgate.net Studies on the iodination of 7-methoxynaphthalene have utilized DFT (M06-2X/6-311+G**) to model the transition states of the reaction. Similarly, DFT calculations have been employed to understand the reductive elimination step in Suzuki-Miyaura coupling reactions involving 1-iodo-2-methoxynaphthalene (B1296216), providing insights into the transition state structures and their relative energies. chinesechemsoc.org Such studies are crucial for understanding the regioselectivity and efficiency of synthetic procedures involving iodo-methoxynaphthalenes. acs.org

The aromaticity of the naphthalene core in this compound is influenced by its substituents. Aromaticity can be quantified using various computational indices, with Nucleus-Independent Chemical Shift (NICS) being a prominent method. rsc.orgorgchemres.org NICS calculations performed at the center of each ring would provide a measure of the induced magnetic field, with negative values indicating aromatic character. These calculations would likely confirm that despite the substituents, the naphthalene core retains significant aromaticity. A study on naphthalene and its aza-derivatives used DFT at the B3LYP/6–311++G(d,p) level to investigate aromaticity through indices like HOMA (Harmonic Oscillator Model of Aromaticity) and PDI (Para-Delocalization Index). nih.gov

Analysis of the electronic charge distribution, often through Natural Bond Orbital (NBO) analysis, reveals how electron density is shared across the molecule. rsc.org For this compound, this would show the electron-donating effect of the methoxy group (increasing electron density on the ring, particularly at the ortho and para positions) and the electron-withdrawing inductive effect of the iodine atom. This charge distribution is fundamental to predicting the molecule's reactivity, such as its behavior in electrophilic aromatic substitution reactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT focuses on static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. core.ac.uk MD simulations model the atomic motions of a system, offering insights into its conformational flexibility and dynamic properties. For this compound, an MD simulation would primarily explore the rotation around the C1-O and O-CH₃ bonds. Although rotation around the C1-O bond is restricted due to its connection to the rigid ring, the methyl group of the methoxy moiety exhibits rotational freedom. The simulation would map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. auremn.org.br In broader contexts, MD simulations have been used to study the interaction of methoxynaphthalene derivatives with biological targets, such as the use of a 7-methoxynaphthalene derivative in simulations of Hsp90 inhibition. vu.lt

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the electronic structure calculated by DFT, several quantum chemical descriptors can be derived to predict reactivity. researchgate.netresearchgate.net These descriptors provide a quantitative basis for concepts like electrophilicity and nucleophilicity.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. orgchemres.org

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies and quantify the energy required to remove an electron and the energy released when an electron is added, respectively.

Electronegativity (χ), Chemical Hardness (η), and Electrophilicity Index (ω): These global reactivity indices are calculated from I and A. Hardness (η) measures resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net

Table 2: Representative Quantum Chemical Descriptors (Illustrative) Note: This table is for illustrative purposes. Values are typically reported in electron volts (eV).

| Descriptor | Definition | Predicted Trend for this compound |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high, due to the electron-donating OCH₃ group. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the presence of the iodine atom. |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | Moderate, indicating a balance of stability and reactivity. |

| Chemical Hardness (η) | (I - A) / 2 | Moderate; a "soft" molecule. |

| Electrophilicity Index (ω) | (I + A)² / (8 * (I - A)) | Moderate electrophilicity. |

These descriptors would collectively suggest that this compound can act as both an electron donor (due to the methoxy-activated ring) and an electron acceptor (at the C-I bond), highlighting its versatile reactivity.

Computational Modeling of Molecular Interactions

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in solution or in complex environments. Computational models can map out non-covalent interactions such as hydrogen bonds, halogen bonds, and π-stacking. The iodine atom in this compound is a potential halogen bond donor, capable of interacting with electron-rich atoms (Lewis bases). The aromatic naphthalene rings can participate in π-π stacking interactions with other aromatic systems. Theoretical studies on related dichalcogen-substituted naphthalenes have employed DFT to analyze the nature of non-covalent interactions that control their fine structures. researchgate.net Similarly, computational docking studies of molecules containing a methoxynaphthalene scaffold have been used to model their binding within the active sites of proteins, providing insights into potential biological activity. jst.go.jp

Advanced Research Applications of this compound: A Review of Synthetic Utility

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific information detailing the use of This compound in the advanced research applications and methodological developments as outlined in the requested article structure. While the compound is a viable synthetic intermediate, specific examples and detailed research findings directly linking it to the construction of complex polycyclic aromatic hydrocarbons, novel functional materials, mechanically interlocked molecules, or as a focal point for the development of new catalytic systems and targeted structure-reactivity studies are not prominently documented in publicly accessible research.

The principles of organic synthesis suggest that this compound, as an aryl iodide, is an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the applications mentioned. These reactions include:

Suzuki Coupling: For the formation of carbon-carbon bonds with boronic acids, which is a common method for constructing polycyclic aromatic hydrocarbons and complex organic materials.

Sonogashira Coupling: For reacting with terminal alkynes to create conjugated systems prevalent in functional organic materials.

Heck Coupling: For forming carbon-carbon bonds with alkenes, another key strategy in building complex molecular frameworks.

Consequently, an article that strictly adheres to the provided outline, focusing solely on this compound with detailed research findings, data tables, and specific examples for each subsection, cannot be generated at this time due to the lack of specific source material in the public domain. Writing such an article would require speculative generalization from related compounds, which would not meet the required standards of scientific accuracy and specificity.

Table of Compounds

Advanced Research Applications and Methodological Development

Structural Modification and Derivatization for Targeted Chemical Investigations

Incorporation of Specific Handles for Advanced Characterization Techniques (e.g., fluorine for ¹⁹F NMR)

The precise characterization of molecular interactions is fundamental to fields like drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, and the introduction of specific NMR-active nuclei can significantly enhance its utility. The fluorine-19 (¹⁹F) isotope is an exceptional probe for such studies due to its intrinsic properties. researchgate.net

The ¹⁹F nucleus possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, making it one of the most sensitive nuclei for NMR detection, approaching the sensitivity of protons (¹H). wikipedia.orgaiinmr.com A key advantage of ¹⁹F NMR is the vast chemical shift range, which spans approximately 800 ppm. wikipedia.orgaiinmr.com This wide spectral window minimizes the likelihood of signal overlap, even in complex molecular environments, allowing for clearer interpretation of results. labmanager.com Furthermore, since fluorine is virtually absent in biological systems, there is no background signal, making ¹⁹F NMR an ideal technique for studying biomolecular interactions in vitro and even in vivo. researchgate.netacs.org

The compound 6-Iodo-1-methoxynaphthalene is an excellent precursor for creating ¹⁹F-labeled molecular probes. The iodine atom at the 6-position can be readily substituted with a fluorine atom or a fluorine-containing moiety through various synthetic methods, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The development of methods for introducing fluorine into aromatic rings, for example by treating a naphthalene (B1677914) derivative with elemental fluorine, provides a pathway to these valuable compounds. google.comgoogle.com

Once a fluorinated naphthalene derivative is synthesized from this compound, it can be used as a reporter molecule. The ¹⁹F chemical shift is exquisitely sensitive to changes in the local electronic environment. researchgate.netlabmanager.com This sensitivity allows researchers to monitor binding events, conformational changes, and other dynamic processes. nih.gov For instance, if a ¹⁹F-labeled naphthalene derivative binds to a protein, the chemical shift of the fluorine nucleus will likely change, providing direct evidence of the interaction and allowing for the determination of binding affinities (K_d). nih.gov This "protein-observed fluorine NMR" (PrOF) is a powerful screening technique in drug discovery. nih.gov

| Property | ¹H | ¹³C | ¹⁹F |

|---|---|---|---|

| Natural Abundance | 99.98% | 1.1% | 100% |

| Spin (I) | 1/2 | 1/2 | 1/2 |

| Relative Sensitivity | 1.00 | 0.016 | 0.83 |

| Chemical Shift Range (ppm) | ~15 | ~250 | ~800 |

Exploration of Sustainable and Scalable Synthetic Pathways for Naphthalene Derivatives

The synthesis of functionalized naphthalenes, including this compound, has traditionally relied on multi-step processes that can be inefficient and generate significant waste. Modern organic synthesis is increasingly focused on developing sustainable and scalable pathways that are more environmentally friendly and economically viable. acs.orgresearchgate.net Key strategies in this area include C–H functionalization, the use of renewable feedstocks, and dearomative cycloaddition reactions.

C–H Functionalization: Direct C–H functionalization has emerged as a powerful strategy for streamlining the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov Instead of relying on traditional cross-coupling reactions that require halogenated precursors, C–H activation allows for the direct formation of new bonds at specific carbon-hydrogen sites on the naphthalene ring. researchgate.net This approach reduces the number of synthetic steps, minimizes waste, and improves atom economy. acs.org For example, regioselective C–H arylation of naphthalenes has been achieved using heterogeneous catalysts like Pd/C, offering a more sustainable alternative to homogeneous catalysts. semanticscholar.org The development of directing groups that can guide a catalyst to a specific C–H bond has been crucial for achieving high regioselectivity in the functionalization of the naphthalene scaffold. researchgate.netnih.gov

Renewable Feedstocks and Green Chemistry: Another avenue for sustainable synthesis involves using platform chemicals derived from renewable biomass. For instance, a sustainable route to naphthalenedicarboxylic acid derivatives has been developed using lignocellulose-derived reactants through a process involving a Diels–Alder reaction and dehydroaromatization. acs.org Such approaches reduce reliance on fossil fuels and contribute to a circular economy.

Cycloaddition Reactions: Dearomative [4+2] cycloaddition reactions represent an innovative method for building three-dimensional molecular scaffolds from flat aromatic compounds like naphthalene. nih.govsemanticscholar.org These reactions, which can be promoted by visible-light energy transfer, overcome the high kinetic barrier associated with breaking aromaticity under milder conditions than traditional thermal methods. nih.govresearchgate.net This strategy allows for the rapid construction of complex, sp³-rich structures from abundant naphthalene feedstocks. acs.orgrsc.org The ability to perform these reactions on a gram scale demonstrates their potential for practical and scalable applications. acs.org

| Synthetic Strategy | Description | Sustainability/Scalability Advantages |

|---|---|---|

| C–H Functionalization | Directly converts C–H bonds into new functional groups, bypassing pre-functionalization steps. researchgate.netresearchgate.net | Improves atom economy, reduces step count, and minimizes waste. acs.org |

| Renewable Feedstocks | Utilizes biomass-derived platform chemicals as starting materials. acs.org | Reduces dependence on fossil fuels and promotes a circular economy. |

| Visible-Light Mediated Cycloaddition | Uses light energy to promote dearomative cycloaddition reactions under mild conditions. nih.govsemanticscholar.org | Avoids harsh thermal conditions, improves energy efficiency, and enables scalable synthesis of complex 3D structures. acs.org |

The ongoing development of these advanced synthetic methods promises to make the production of this compound and other valuable naphthalene derivatives more efficient, cost-effective, and environmentally benign, further expanding their utility in science and technology.

Q & A

Basic: What methodologies are recommended for characterizing the physicochemical properties of 6-Iodo-1-methoxynaphthalene?

Answer:

Key techniques include:

- UV/Visible Spectroscopy : To determine electronic transitions and confirm structural features. NIST data provides reference spectra for validation .

- Mass Spectrometry (Electron Ionization) : For molecular weight confirmation and fragmentation patterns, as outlined in NIST’s gas-phase ion energetics data .

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile impurities.

- Thermodynamic Analysis : Utilize reaction thermochemistry data (e.g., enthalpy of formation) to predict stability under varying conditions .

Reference Table (NIST Data):

| Property | Value/Technique | Source |

|---|---|---|

| Boiling Point | 269°C | |

| UV/Visible Absorption | λ_max in ethanol | |

| Ionization Energy | Determined via MS |

Basic: How should researchers design stability studies for this compound under experimental conditions?

Answer:

- Storage Conditions : Store at < -10°C in amber vials to prevent photodegradation, as suggested by NIST’s melting point data .

- Long-Term Stability Testing : Monitor degradation via HPLC or NMR every 3–6 months, referencing TCI America’s guidelines on chemical storage and degradation risks .

- Environmental Stress Testing : Expose the compound to varying pH, temperature, and light to simulate experimental workflows.

Advanced: What strategies minimize bias in toxicological studies of this compound?

Answer:

Follow systematic review frameworks from the Toxicological Profile:

- Randomization and Blinding : Ensure dose administration is randomized, and personnel are blinded to study groups to reduce performance bias .

- Risk of Bias Assessment : Use tools like Table C-6/C-7 to evaluate attrition bias (e.g., incomplete outcome data) and detection bias (e.g., exposure characterization accuracy) .

- Confounding Variables : Control for species-specific metabolic differences by selecting models with validated relevance to human pathways .

Advanced: How can contradictions between in vitro and in vivo toxicity data be resolved?

Answer:

- Mechanistic Re-evaluation : Compare metabolic activation pathways (e.g., cytochrome P450 interactions) across models.

- Bias Analysis : Apply the Risk of Bias Questionnaire (Table C-7) to identify methodological flaws, such as inadequate dose randomization .

- Cross-Validation : Use computational models (e.g., QSAR) to predict in vivo outcomes from in vitro data, ensuring alignment with empirical results .

Advanced: What literature search strategies optimize retrieval of relevant toxicological data?

Answer:

- Database Queries : Use Boolean terms like

(this compound OR C1-Naphthalenes) AND (Toxicokinetics OR RNA/DNA interactions)to capture multidisciplinary studies . - Inclusion Criteria : Filter by routes of exposure (oral, inhalation, dermal) and outcomes (hepatic/renal effects) per Table B-1 .

- Temporal Scope : Prioritize studies published post-2003 to reflect updated analytical methodologies .

Advanced: How can frameworks like PICO/FINER improve research question formulation?

Answer:

- PICO Framework :

- FINER Criteria : Ensure questions are Feasible (e.g., accessible lab resources), Novel (e.g., unexplored metabolic pathways), and Ethical (e.g., adherence to 3Rs in animal studies) .

Advanced: What methodologies validate environmental monitoring data for this compound?

Answer:

- Sampling Protocols : Use high-resolution mass spectrometry (HRMS) to detect trace levels in air/water matrices, aligning with NIST’s environmental monitoring guidelines .

- Biomonitoring : Analyze metabolites in occupationally exposed populations using LC-MS/MS, cross-referenced with Table B-1’s health outcome criteria .

- Partitioning Studies : Assess soil/water distribution coefficients (log Kow) to predict environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.